endo-BCN-PEG2-acid
Overview
Description
endo-BCN-PEG2-acid: is a polyethylene glycol (PEG) linker containing a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. This compound is widely used in bioconjugation and click chemistry due to its ability to react with azide-tagged biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Mechanism of Action
Target of Action
The primary targets of endo-BCN-PEG2-acid are azide-tagged biomolecules . The compound contains a BCN group that can react with these azide-tagged biomolecules .
Mode of Action
This compound interacts with its targets through a process known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction involves the BCN group in the compound reacting with azide-tagged biomolecules . Additionally, the compound contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of a stable amide bond with primary amine groups and the selective degradation of target proteins via the ubiquitin-proteasome system .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include the presence of azide-tagged biomolecules and primary amine groups, as well as the presence of activators such as EDC or HATU . The compound’s solubility in aqueous media could also be influenced by the pH and temperature of the environment.
Biochemical Analysis
Biochemical Properties
endo-BCN-PEG2-acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The BCN group in this compound can react with azide-tagged biomolecules . This interaction forms the basis of its role in the synthesis of PROTACs .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with azide-tagged biomolecules . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Metabolic Pathways
Given its role in the synthesis of PROTACs, it may interact with enzymes or cofactors involved in protein degradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-acid typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of organic reactions starting from commercially available cyclooctyne derivatives.
PEGylation: The BCN group is then conjugated to a polyethylene glycol (PEG) chain. This step often involves the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Introduction of Carboxylic Acid: The terminal carboxylic acid is introduced by reacting the PEGylated BCN with succinic anhydride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production .
Chemical Reactions Analysis
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group in endo-BCN-PEG2-acid reacts with azide-tagged biomolecules to form stable triazole linkages without the need for a copper catalyst.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds
Common Reagents and Conditions:
SPAAC Reaction: Azide-tagged biomolecules, aqueous or organic solvents, room temperature.
Amide Bond Formation: Primary amines, EDC or HATU, organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM), room temperature to mild heating.
Major Products:
Triazole Linkages: Formed through SPAAC reactions.
Amide Bonds: Formed through reactions with primary amines
Scientific Research Applications
Chemistry:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids through SPAAC reactions
Click Chemistry: Facilitates the rapid and efficient synthesis of complex molecules.
Biology:
Protein Labeling: Enables the labeling of proteins with fluorescent dyes or other tags for imaging and tracking studies
Drug Delivery: Used in the development of drug delivery systems to improve the solubility and stability of therapeutic agents.
Medicine:
Diagnostic Imaging: Utilized in the development of imaging probes for diagnostic applications
Therapeutics: Plays a role in the synthesis of therapeutic agents and targeted drug delivery systems.
Industry:
Comparison with Similar Compounds
endo-BCN-PEG4-acid: Similar to endo-BCN-PEG2-acid but with a longer PEG chain, providing increased solubility and flexibility.
Propargyl-PEG9-amine: Contains a propargyl group instead of a BCN group, requiring a copper catalyst for click chemistry reactions.
Uniqueness:
Copper-Free Click Chemistry: The BCN group in this compound allows for copper-free click chemistry, making it suitable for biological applications where copper can be toxic.
Versatility: The presence of both a BCN group and a terminal carboxylic acid provides multiple functionalization options for bioconjugation and material science applications
Properties
IUPAC Name |
3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUAMLUNAMJRHF-XYPWUTKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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